molecular formula C14H20N2O3S B2831417 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}ethan-1-one CAS No. 1797213-66-1

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}ethan-1-one

Cat. No.: B2831417
CAS No.: 1797213-66-1
M. Wt: 296.39
InChI Key: HYGJMIOCMMKADH-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}ethan-1-one is a heterocyclic compound featuring a 1-oxa-4-thia-8-azaspiro[4.5]decane core linked to a 3,5-dimethyl-1,2-oxazole moiety via a ketone bridge. This compound belongs to a broader class of azaspiro derivatives, which are of interest in medicinal chemistry due to their structural diversity and pharmacokinetic tunability .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10-12(11(2)19-15-10)9-13(17)16-5-3-14(4-6-16)18-7-8-20-14/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGJMIOCMMKADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations

The target compound’s structural analogs differ primarily in substituents and heteroatom arrangements within the spiro system. Key examples include:

Compound Name Molecular Formula Key Structural Features Reference
Target Compound C₁₄H₁₉N₃O₃S (estimated) 3,5-Dimethyloxazole; 1-oxa-4-thia-8-azaspiro[4.5]decane
2-(2-Chloro-6-fluorophenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}ethan-1-one C₁₅H₁₇ClFNO₂S Chloro-fluorophenyl substituent
1-{3-Amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one C₈H₁₃N₃O₂S 1,2-Diazaspiro ring; amino group
8-Azaspiro[4.5]decan-1-one HCl C₉H₁₆ClNO₂ Simple azaspiro core; ketone and HCl salt

Key Observations :

  • The chloro-fluorophenyl analog (BG15034) replaces the oxazole with a halogenated aromatic ring, enhancing lipophilicity (ClogP: ~3.2 vs. ~2.5 for the target compound) .
  • The 1,2-diazaspiro derivative (OMXX-284846-01) introduces an additional nitrogen, enabling hydrogen-bonding interactions absent in the target compound .

Physicochemical Properties

Physicochemical parameters are influenced by substituents and heteroatom composition:

Property Target Compound BG15034 OMXX-284846-01
Molecular Weight ~317.4 g/mol 329.82 g/mol 215.27 g/mol
ClogP (Predicted) ~2.5 ~3.2 ~0.8
Hydrogen Bond Donors 0 0 2 (NH₂)
Aromatic Rings 1 (oxazole) 1 (benzene) 0

The oxazole moiety in the target compound provides moderate polarity, whereas BG15034’s chloro-fluorophenyl group increases hydrophobicity. The diazaspiro analog’s amino group enhances water solubility but reduces membrane permeability .

Pharmacological Activity

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

  • Spirocyclic cores : Azaspiro systems are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .
  • Halogenated analogs : BG15034’s chloro-fluorophenyl group may enhance receptor-binding affinity in kinase inhibitors or GPCR modulators .

Characterization Tools :

  • X-ray crystallography : SHELX and WinGX suites are widely used for structural determination .
  • Conformational analysis : Cremer-Pople puckering parameters quantify spiro ring distortions .

Q & A

Q. What are the key synthetic routes for this spirocyclic compound, and how do reaction conditions influence yield and purity?

Q. How is the molecular structure validated, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation requires NMR (¹H/¹³C), IR, and high-resolution mass spectrometry. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves stereochemistry and ring puckering . For spiro systems, Cremer-Pople coordinates quantify puckering amplitudes, critical for understanding conformational stability .

Advanced Research Questions

Q. How can conflicting receptor-binding data (e.g., M1 muscarinic vs. 5-HT1A) be resolved for this compound?

  • Methodological Answer : Contradictions arise from differential substituent effects on receptor selectivity. Use competitive binding assays with radiolabeled ligands (e.g., [³H]pirenzepine for M1) and computational docking (AutoDock Vina) to map interactions. For example, the 3,5-dimethyloxazolyl group may sterically hinder 5-HT1A binding but enhance M1 affinity . Validate via mutational studies on receptor binding pockets.

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining spirocyclic stability?

  • Methodological Answer : Modify substituents to balance lipophilicity (e.g., logP) and metabolic stability. Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation . Use in vitro microsomal assays and HPLC-MS to track metabolite formation. For instance, replacing the oxazolyl methyl group with a thiophene improves half-life in hepatocyte models .

Q. How does stereochemistry at the spiro junction affect biological activity?

  • Methodological Answer : Enantiomeric separation via chiral HPLC (e.g., Chiralpak IA column) and activity comparison is essential. Molecular dynamics simulations (AMBER) reveal that R-configuration stabilizes hydrogen bonding with M1 receptors, while S-configuration induces conformational strain in 5-HT1A .

Methodological Challenges and Solutions

Q. How to address low reproducibility in spirocyclic synthesis across labs?

  • Answer : Standardize reaction protocols (e.g., strict anhydrous conditions, inert atmosphere) and validate intermediates via LC-MS. Publish detailed crystallographic data (CCDC entries) to ensure structural consistency .

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • Answer : Density functional theory (DFT) calculations (Gaussian 16) model transition states for ring-opening or nucleophilic attacks. For example, the 1-oxa-4-thia moiety’s electron-deficient nature predicts regioselective alkylation at the sulfur atom .

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